molecular formula C10H11BrOS B14453945 S-(4-Bromophenyl) 2-methylpropanethioate CAS No. 76542-13-7

S-(4-Bromophenyl) 2-methylpropanethioate

Cat. No.: B14453945
CAS No.: 76542-13-7
M. Wt: 259.16 g/mol
InChI Key: QGOTXBISXHCJFU-UHFFFAOYSA-N
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Description

S-(4-Bromophenyl) 2-methylpropanethioate: is an organic compound characterized by the presence of a bromophenyl group attached to a 2-methylpropanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Bromophenyl) 2-methylpropanethioate typically involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium . This process yields pure 2-(4-bromophenyl)-2-methylpropanoic acid, which is a key intermediate in the production of the target compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the selective bromination process mentioned above can be scaled up for industrial applications, ensuring the production of high-purity compounds suitable for further use in various industries.

Chemical Reactions Analysis

Types of Reactions: S-(4-Bromophenyl) 2-methylpropanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-Bromophenyl) 2-methylpropanethioate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Bromophenyl) 2-methylpropanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions and reagents used. Its bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thioate moiety can undergo nucleophilic attacks.

Comparison with Similar Compounds

Uniqueness: S-(4-Bromophenyl) 2-methylpropanethioate is unique due to the combination of its bromophenyl and thioate moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and research.

Properties

CAS No.

76542-13-7

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

S-(4-bromophenyl) 2-methylpropanethioate

InChI

InChI=1S/C10H11BrOS/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

QGOTXBISXHCJFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)SC1=CC=C(C=C1)Br

Origin of Product

United States

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